![molecular formula C10H8O3S B1290379 Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate CAS No. 761428-40-4](/img/structure/B1290379.png)
Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate” is a compound that has been gaining interest in the scientific community. It is a thiophene derivative, which are essential heterocyclic compounds that show a variety of properties and applications .
Molecular Structure Analysis
The molecular structure of “Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate” can be represented by the molecular formula C10H8O3S . The InChI representation of the molecule isInChI=1S/C10H8O3S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4,12H,1H3 .
Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
Scientific Field
This application falls under the field of Organic Chemistry, specifically in the synthesis of indole derivatives.
Summary of the Application
Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Methods of Application
The reaction of compound 435 in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate (436) in a good yield (88%). Finally, the methylation reaction of compound 436 using MeI afforded phytoalexin (437) in a high yield (97%) .
Results or Outcomes
The synthesis of indole derivatives resulted in the production of phytoalexin (437) in a high yield (97%). This compound has potential applications in the treatment of various disorders .
Synthesis of Thiophene Derivatives
Scientific Field
This application is in the field of Medicinal Chemistry, specifically in the synthesis of thiophene derivatives.
Summary of the Application
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Methods of Application
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Results or Outcomes
Thiophene derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors. Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Synthesis of Antimitotic Agents
Scientific Field
This application is in the field of Medicinal Chemistry, specifically in the synthesis of antimitotic agents.
Summary of the Application
Scaffolds based upon 2- or 3-aminobenzo[b]thiophenes have enormous potential for further derivatization and have shown great promise in fragment-based drug discovery and in hit identification or lead development .
Methods of Application
A number of 3-aminothieno[2,3-b]pyridine-2-carboxamide hits were identified from high throughput screening (HTS) as inhibitors of LIMK1, leading to the development of tricyclic derivatives .
Results or Outcomes
These derivatives disrupt actin polymerisation and thus prevent the metastatic potential of tumour cells where LIMK is over-expressed .
Synthesis of Voltage-Gated Sodium Channel Blockers
Scientific Field
This application is in the field of Medicinal Chemistry, specifically in the synthesis of voltage-gated sodium channel blockers.
Summary of the Application
Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Methods of Application
The synthesis of articaine involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
Results or Outcomes
Articaine has been proven to be an effective dental anesthetic .
Propiedades
IUPAC Name |
methyl 7-hydroxy-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKLYJXEIPUNAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)
![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)

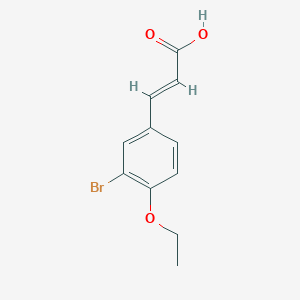
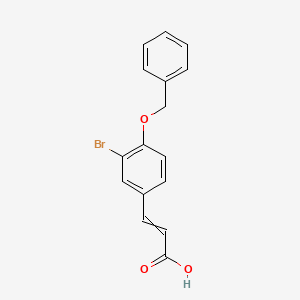
![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)
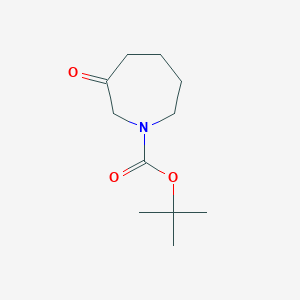
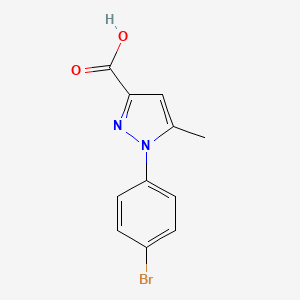
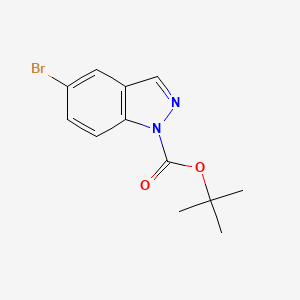

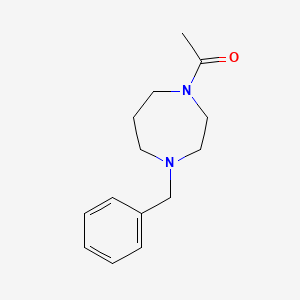
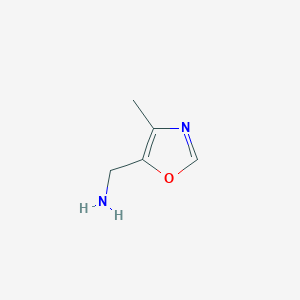
![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)
